![molecular formula C22H27NO3 B5578538 N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)
N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds related to "N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide" often involves multi-step chemical reactions. For instance, Bischler-Napieralski reactions have been utilized in the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to yield related compounds (Browne, Skelton, & White, 1981). Another example includes the Grignard reaction, dehydration, and hetero Diels–Alder dimerization steps to synthesize structurally related benzochromenes (Menezes et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using X-ray crystallography. For example, Anuradha et al. (2012) determined the crystal structure of a related compound, establishing key intra- and intermolecular interactions and confirming the compound's configuration via single crystal X-ray diffraction data (Anuradha et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can lead to a variety of products, depending on the reaction conditions and reactants used. For instance, the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides can yield chromenes, demonstrating the versatility of these compounds in synthetic chemistry (Lukashenko et al., 2017).
Scientific Research Applications
δ-Opioid Agonist Mechanisms
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide (ADL5747) are novel δ-opioid agonists. These compounds have shown promise as potential drugs for chronic pain treatment. Analgesic effects in mice models using mechanical sensitivity measures in both complete Freund's adjuvant and sciatic nerve ligation pain models were tested. The analgesic effects were mediated by δ-opioid receptors, with a significant contribution from receptors expressed on peripheral Nav1.8-positive neurons. These findings suggest agonist-biased activity at the receptor for these drugs (Nozaki et al., 2012).
Metalloligands in Magnetic Materials
Ligands like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its variants coordinate with copper ions to yield metalloligands, which react with lanthanide salts to form tetranuclear complexes. These complexes have shown Single-Molecule Magnet (SMM) behavior and Single-Chain Magnet (SCM) properties, relevant in the field of material science and magnetic materials (Costes et al., 2010).
Antimicrobial Agents
Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including 8-[(Z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, have shown significant antimicrobial activity. These complexes exhibited potential therapeutic antifungal agents against C. albicans and A. niger, indicating their use in combating microbial infections (Yamgar et al., 2014).
Synthesis of Pharmaceutical Compounds
The benzylation of 4-hydroxycoumarin, using a process involving iron chloride hexahydrate, leads to the production of pharmaceutically interesting 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones. This method has been applied in synthesizing Phenprocoumon, an anticoagulant, showcasing its relevance in pharmaceutical synthesis (Kischel et al., 2007).
properties
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-22(2,25)13-12-16-6-5-8-18(14-16)21(24)23-15-19-11-10-17-7-3-4-9-20(17)26-19/h3-9,14,19,25H,10-13,15H2,1-2H3,(H,23,24)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURLTFVDBNHBP-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2CCC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC[C@H]2CCC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
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